REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.[NH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16].C(N(CC)CC)C>C(#N)C.O>[C:15]([O:14][C:13](=[O:19])[NH:12][CH2:11][CH2:10][NH:9][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=1)([CH3:18])([CH3:16])[CH3:17].[C:15]([O:14][C:13](=[O:19])[NH:12][CH2:11][CH2:10][NH:9][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1)([CH3:18])([CH3:16])[CH3:17]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
|
NCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1.12 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracting with DCM
|
Type
|
EXTRACTION
|
Details
|
The DCM extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by FCC
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCNC1=NC(=NC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 58% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCNC1=NC=CC(=N1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.[NH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16].C(N(CC)CC)C>C(#N)C.O>[C:15]([O:14][C:13](=[O:19])[NH:12][CH2:11][CH2:10][NH:9][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=1)([CH3:18])([CH3:16])[CH3:17].[C:15]([O:14][C:13](=[O:19])[NH:12][CH2:11][CH2:10][NH:9][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1)([CH3:18])([CH3:16])[CH3:17]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
|
NCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1.12 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracting with DCM
|
Type
|
EXTRACTION
|
Details
|
The DCM extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by FCC
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCNC1=NC(=NC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 58% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCNC1=NC=CC(=N1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |